molecular formula C8H12N2OS B12766502 5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3,6,7-tetrahydro-7,7-dimethyl- CAS No. 81530-34-9

5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3,6,7-tetrahydro-7,7-dimethyl-

Cat. No.: B12766502
CAS No.: 81530-34-9
M. Wt: 184.26 g/mol
InChI Key: LWGCKOUYUHEORN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3,6,7-tetrahydro-7,7-dimethyl- typically involves the cyclization of S-alkylated derivatives. One common method is the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides, followed by intramolecular cyclization . Another approach involves the reaction of 2-aminothiazoles with ethyl acetoacetate in the presence of acetic or polyphosphoric acid . These reactions can be performed under various conditions, including microwave irradiation, to achieve high yields in a short time .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production, with appropriate optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3,6,7-tetrahydro-7,7-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonic acid derivatives: from oxidation.

    Amino derivatives: from reduction.

    Amide derivatives: from substitution.

Scientific Research Applications

5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3,6,7-tetrahydro-7,7-dimethyl- has been explored for various scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3,6,7-tetrahydro-7,7-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to undergo various chemical transformations and its potential as a drug scaffold make it a valuable compound in medicinal chemistry .

Properties

CAS No.

81530-34-9

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

7,7-dimethyl-3,6-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C8H12N2OS/c1-8(2)5-6(11)10-3-4-12-7(10)9-8/h3-5H2,1-2H3

InChI Key

LWGCKOUYUHEORN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N2CCSC2=N1)C

Origin of Product

United States

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